Product packaging for 4-Bromo-2-(prop-1-yn-1-yl)pyridine(Cat. No.:CAS No. 1383985-12-3)

4-Bromo-2-(prop-1-yn-1-yl)pyridine

Cat. No.: B6334026
CAS No.: 1383985-12-3
M. Wt: 196.04 g/mol
InChI Key: OSGGCQGCVAYHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role across the chemical sciences. sciencepublishinggroup.comresearchgate.net The pyridine ring is a key structural motif found in numerous natural products, including essential vitamins like niacin and pyridoxine, as well as various alkaloids. nih.gov In medicinal chemistry, the pyridine scaffold is a ubiquitous pharmacophore, present in a wide array of therapeutic agents. nih.gov Its ability to form hydrogen bonds and its generally favorable solubility profile contribute to its prevalence in drug design. nih.gov Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net

Beyond pharmaceuticals, pyridine-containing compounds are integral to materials science, where they are used as ligands in organometallic chemistry, in the development of functional nanomaterials, and as components in asymmetric catalysis. nih.gov The electronic nature of the pyridine ring, which can be finely tuned through substitution, also makes these derivatives valuable in the field of chemosensors for detecting various ions and neutral molecules. researchgate.net

Structural Importance of Halogenated and Alkyne-Functionalized Heterocycles

The strategic placement of halogen atoms and alkyne groups on heterocyclic rings, such as pyridine, dramatically enhances their synthetic utility. Halogenated pyridines are key intermediates in a multitude of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org The bromine atom in a compound like 4-bromo-2-(prop-1-yn-1-yl)pyridine serves as a versatile handle for reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring. znaturforsch.comresearchgate.netresearchgate.net This regioselective functionalization is a cornerstone of modern synthetic strategy. znaturforsch.com

Alkynes, characterized by their carbon-carbon triple bond, are another exceptionally versatile functional group in organic synthesis. openaccesspub.org They can participate in a vast number of transformations, including hydrogenations, cycloadditions, and metal-catalyzed annulations, making them ideal for constructing both cyclic and heterocyclic systems. openaccesspub.orgijmra.us The combination of a halogen and an alkyne on the same pyridine scaffold, as seen in this compound, creates a bifunctional molecule where each group can be addressed selectively, enabling the stepwise and controlled construction of highly complex molecular architectures. acs.org The 2-alkynyl pyridine moiety itself is found in molecules with interesting biological profiles, including potential antiallergic, antidepressant, and neuroprotective activities. acs.org

Overview of Academic Research Perspectives for this compound and Analogues

This compound is primarily valued as a synthetic intermediate. Its dual reactivity allows for selective manipulation of either the bromo or the alkynyl group. For instance, the bromine atom can be selectively targeted in palladium-catalyzed cross-coupling reactions while leaving the alkyne intact for subsequent transformations. Conversely, the alkyne can undergo reactions like hydration, hydroamination, or click chemistry, with the bromo group remaining for later functionalization.

Research on analogous structures, such as other halo- and alkynyl-substituted pyridines, highlights the synthetic potential. For example, 2-alkynyl quinolines and pyridines are recognized for their utility in synthesizing compounds with potential as mGluR5 antagonists. acs.org The synthesis of such compounds often involves the direct alkynylation of heterocyclic N-oxides. acs.org Furthermore, the general class of bromopyridines is widely used as precursors for creating more complex substituted pyridines through various metal-catalyzed reactions. researchgate.netguidechem.com The ability to perform selective cross-coupling at different positions on the pyridine ring by leveraging the reactivity differences between halogens (e.g., bromine vs. chlorine or iodine) is a well-established strategy. researchgate.netresearchgate.net

The compound this compound, therefore, stands as a testament to the power of strategic functionalization, offering chemists a reliable and versatile tool for the synthesis of advanced materials and potentially bioactive molecules.

Chemical Data for this compound

PropertyValue
CAS Number 1383985-12-3 bldpharm.comfluorochem.co.uk
Molecular Formula C₈H₆BrN bldpharm.comfluorochem.co.uk
Molecular Weight 196.05 g/mol bldpharm.com
SMILES CC#CC1=NC=CC(Br)=C1 bldpharm.com
Purity Typically ≥95.0% fluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN B6334026 4-Bromo-2-(prop-1-yn-1-yl)pyridine CAS No. 1383985-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-prop-1-ynylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGGCQGCVAYHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Prop 1 Yn 1 Yl Pyridine

Strategies for Constructing the 4-Bromopyridine (B75155) Scaffold

The formation of the 4-bromopyridine core is a critical initial step, which can be achieved through various synthetic routes. The selection of a particular method often depends on the availability of starting materials, desired yield, and regiochemical control.

Regioselective Halogenation Approaches

Direct halogenation of the pyridine (B92270) ring is a common strategy for introducing a bromine atom. However, achieving regioselectivity at the C-4 position requires careful consideration of the electronic nature of the pyridine ring and the reaction conditions.

Electrophilic bromination of unsubstituted pyridine is often challenging and can lead to a mixture of products or require harsh conditions. To achieve greater control, chemists often employ strategies involving activated pyridine derivatives. One such approach is the halogenation of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the C-2 and C-4 positions. nih.govresearchgate.net By carefully selecting the brominating agent and reaction conditions, it is possible to favor the formation of the 4-bromo derivative. Subsequent deoxygenation of the N-oxide restores the pyridine ring. For instance, the use of reagents like p-toluenesulfonic anhydride (B1165640) as an activator and a nucleophilic bromide source can achieve regioselective bromination under mild conditions. tcichemicals.com

Another effective method involves the use of N-bromosuccinimide (NBS) as a brominating agent, particularly for pyridines bearing activating substituents such as amino or hydroxy groups. researchgate.net The position of these activating groups can direct the bromination to specific locations on the ring. While direct 4-bromination of an unsubstituted pyridine can be inefficient, the presence of a directing group at another position can make the C-4 position more susceptible to electrophilic attack.

A ring-opening and ring-closing sequence via Zincke imine intermediates has also been developed for the 3-selective halogenation of pyridines, highlighting the ongoing efforts to achieve regiocontrol in pyridine functionalization. chemrxiv.org

Heterocyclic Ring-Forming Cyclization Reactions

An alternative to the functionalization of a pre-formed pyridine ring is the construction of the 4-bromopyridine scaffold through a cyclization reaction. youtube.comyoutube.com These methods involve the condensation of acyclic precursors to form the heterocyclic ring system. While powerful for generating diverse heterocyclic structures, the synthesis of a specifically substituted pyridine like 4-bromopyridine via cyclization requires carefully designed starting materials that already contain the necessary bromine atom and other functionalities poised for ring closure.

Various cyclization strategies exist for forming pyridine rings, often involving the reaction of 1,5-dicarbonyl compounds (or their equivalents) with an ammonia (B1221849) source. For the synthesis of 4-bromopyridine, this would necessitate a bromine-substituted dicarbonyl precursor. Formal cycloaddition reactions, such as (4+2) or (3+3) cycloadditions involving pyridinium (B92312) 1,4-zwitterions, represent another advanced strategy for constructing six-membered heterocyclic rings. mdpi.comyoutube.com These methods offer novel pathways to substituted pyridines, although their application to the specific synthesis of 4-bromopyridine is less commonly documented than halogenation approaches.

Introduction of the Prop-1-yn-1-yl Moiety

Once the 4-bromopyridine scaffold is in hand, the next critical step is the introduction of the prop-1-yn-1-yl group at the C-2 position. The Sonogashira cross-coupling reaction is the preeminent method for this transformation.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions with Bromopyridines

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing 4-Bromo-2-(prop-1-yn-1-yl)pyridine, this typically involves the coupling of a 2,4-dihalopyridine (such as 2,4-dibromopyridine) with propyne (B1212725), or the coupling of 2-bromo-4-substituted pyridine with propyne. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. organic-chemistry.org

The reactivity of halopyridines in the Sonogashira coupling follows the general trend for aryl halides: I > Br > Cl. wikipedia.org This differential reactivity can be exploited. For instance, starting with 2,4-dibromopyridine (B189624), the greater reactivity of the bromine atom at the C-2 position (which is more electron-deficient) can allow for selective coupling with propyne at this site, leaving the C-4 bromine intact.

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. scirp.orgresearchgate.net Research has shown that a variety of palladium sources, such as Pd(CF₃COO)₂ and Pd(PPh₃)₂Cl₂, can be effective. scirp.orgrsc.org The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a commonly used ligand. scirp.orgscirp.org

The selection of the ligand is often a balance of steric and electronic properties. Sterically bulky phosphine (B1218219) ligands can promote the formation of highly active monoligated palladium complexes. wordpress.com The electronic nature of the ligand also influences reactivity, with more electron-rich phosphines generally leading to higher reaction rates. wordpress.com In some cases, copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. organic-chemistry.orgrsc.org

Beyond the catalytic system, other reaction parameters significantly impact the yield and efficiency of the Sonogashira coupling. These include the choice of base, solvent, and temperature.

Base: An amine base, such as triethylamine (B128534) (Et₃N), is commonly used. scirp.orgscirp.org It serves not only to activate the terminal alkyne but also to neutralize the hydrogen halide byproduct generated during the reaction. wikipedia.org

Solvent: Solvents like dimethylformamide (DMF) are frequently employed for Sonogashira reactions involving bromopyridines, especially when heating is required. scirp.orgscirp.org

Temperature: The reaction temperature is a critical parameter. While couplings with more reactive aryl iodides can often proceed at room temperature, reactions involving aryl bromides typically require elevated temperatures to achieve a reasonable reaction rate. wikipedia.org A study on the Sonogashira coupling of 2-amino-3-bromopyridines found that 100°C was the optimal temperature. scirp.orgscirp.org

Table 1: Optimized Conditions for a Model Sonogashira Coupling Reaction scirp.orgscirp.org This table is based on a model reaction for the coupling of 2-amino-3-bromopyridines with terminal alkynes and serves as a representative example of parameter optimization.

ParameterOptimized Condition
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%)
Ligand PPh₃ (5 mol%)
Co-catalyst CuI (5 mol%)
Base Et₃N
Solvent DMF
Temperature 100°C
Reaction Time 3 hours

The successful synthesis of this compound hinges on a well-defined, multi-step strategy. The initial formation of the 4-bromopyridine scaffold through regioselective halogenation, followed by the carefully optimized Sonogashira cross-coupling to introduce the propyne moiety, represents a robust and adaptable synthetic pathway.

Alkylation Reactions Utilizing Propargyl Bromide on Pyridine Scaffolds

The direct alkylation of a pre-existing 4-bromopyridine scaffold with propargyl bromide presents a conceptually straightforward approach to this compound. This method typically involves the deprotonation of a suitable pyridine precursor to generate a nucleophilic species that can then react with the electrophilic propargyl bromide.

One potential strategy involves the use of a strong base to deprotonate a substituted pyridine. For instance, the treatment of a 4-bromopyridine derivative with a strong base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) could generate a pyridyl anion. Subsequent reaction with propargyl bromide would then yield the desired product. The reaction conditions, particularly temperature and the choice of base, are crucial to control the regioselectivity and minimize side reactions. A general representation of this approach is depicted in the following reaction scheme:

Scheme 1: General representation of pyridine alkylation

Generated code

It is important to note that direct C-H activation and subsequent alkylation of pyridines can be challenging due to the inherent electronic properties of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic attack and can also coordinate with reagents. Therefore, alternative strategies involving the activation of the pyridine ring are often employed.

Multi-Component Reaction Pathways Incorporating Propynyl (B12738560) Units

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single synthetic operation. nih.govresearchgate.netrsc.orgacsgcipr.org Various MCRs are known for the synthesis of the pyridine core, and these can be adapted to incorporate the required propynyl and bromo functionalities. acsgcipr.org

For instance, a Hantzsch-type pyridine synthesis could potentially be modified to utilize a propynyl-containing building block. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent to form a dihydropyridine, which is then oxidized to the corresponding pyridine. acsgcipr.org By employing a starting material bearing a propargyl group, this methodology could be leveraged to construct the desired 2-(prop-1-yn-1-yl)pyridine (B1282388) core. The bromo-substituent at the 4-position could either be introduced on one of the starting materials or in a subsequent step.

Another versatile approach is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an alkynone. acsgcipr.org By carefully selecting the substrates, it is conceivable to design a reaction sequence that leads to the formation of the this compound skeleton.

The key advantage of MCRs lies in their ability to rapidly generate molecular diversity from readily available starting materials, making them an attractive strategy for the exploration of novel pyridine derivatives.

Chemo- and Regioselectivity Considerations in Synthetic Pathways

The successful synthesis of this compound is highly dependent on controlling the chemo- and regioselectivity of the reactions.

In the context of alkylation reactions, the regioselectivity of the deprotonation step is paramount. The electronic and steric environment of the pyridine ring will dictate the position of deprotonation. For a 4-bromopyridine, the C2 and C6 positions are electronically favored for nucleophilic attack or deprotonation due to the electron-withdrawing nature of the nitrogen atom. The presence of the bromo group at C4 further influences the electron distribution. Directing the alkylation specifically to the C2 position can be challenging and may require the use of directing groups or carefully optimized reaction conditions.

A highly effective and widely used method for achieving regioselective C2-alkynylation of pyridines is the Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming C-C bonds. wikipedia.org To synthesize this compound via this method, a suitable starting material would be a 4-bromo-2-halopyridine (where the halide at the 2-position is more reactive than bromide, such as iodide). The Sonogashira coupling of this dihalopyridine with propyne would preferentially occur at the more reactive C2 position, leaving the C4-bromo group intact. The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl. wikipedia.org

Table 1: Reactivity of Halides in Sonogashira Coupling

Halide Reactivity
I High
Br Medium

This differential reactivity is a cornerstone for achieving regioselectivity in the synthesis of polyhalogenated aromatic compounds.

Process Development and Scalability of Synthetic Routes

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of several factors, including cost of starting materials, reaction efficiency, safety, and ease of purification.

In contrast, synthetic routes involving strong bases like sodium hydride may present scalability challenges due to safety concerns associated with the handling of pyrophoric reagents. Similarly, multi-component reactions, while elegant in concept, may require extensive optimization to achieve high yields and purity on a large scale, which can be time-consuming and costly. acsgcipr.org

The choice of the most suitable synthetic route for the large-scale production of this compound would therefore involve a thorough evaluation of the economic and practical feasibility of each potential pathway.

Reactivity and Transformational Chemistry of 4 Bromo 2 Prop 1 Yn 1 Yl Pyridine

Reactions Involving the Terminal Alkyne Functionality

The prop-1-yn-1-yl group is a versatile functionality, amenable to a variety of transformations, most notably cycloaddition and addition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC/Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and mild reaction conditions. This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). The process is highly reliable and tolerates a wide array of functional groups, making it a powerful tool for creating complex molecular architectures.

While no specific literature examples detailing the CuAAC reaction with 4-Bromo-2-(prop-1-yn-1-yl)pyridine were identified, the general mechanism is well-established. The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. The key intermediate is a copper(I) acetylide, which then reacts with an organic azide to form the triazole product.

Given the known reactivity of terminal alkynes, it is highly probable that this compound would readily participate in CuAAC reactions with various organic azides (R-N₃). This would provide a straightforward route to a diverse library of 4-bromo-2-(1-(1-substituted-1H-1,2,3-triazol-4-yl)prop-1-en-2-yl)pyridine derivatives.

Table 1: Hypothetical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

Azide (R-N₃)Catalyst SystemSolventProductYield
Benzyl azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O4-Bromo-2-(1-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-1-en-2-yl)pyridineData not available
Phenyl azideCuI, DIPEATHF4-Bromo-2-(1-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-1-en-2-yl)pyridineData not available
1-Azido-4-methylbenzene[Cu(CH₃CN)₄]PF₆CH₂Cl₂4-Bromo-2-(1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)prop-1-en-2-yl)pyridineData not available

This table is illustrative and based on general knowledge of CuAAC reactions. Specific experimental data for this substrate is not currently available in the reviewed literature.

Other Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Beyond CuAAC, the terminal alkyne of this compound is a prime candidate for other cycloaddition reactions, particularly [3+2] cycloadditions with various 1,3-dipoles. These reactions are a powerful means of constructing five-membered heterocyclic rings. Examples of potential 1,3-dipoles include:

Nitrone s to form isoxazolines.

Nitrile oxides to yield isoxazoles.

Diazoalkanes to produce pyrazoles.

These reactions can be promoted thermally or by using various catalysts. The specific conditions and outcomes would depend on the nature of the dipole and the catalyst employed. No specific studies on such cycloadditions with this compound have been reported.

Hydration and Hydroamination Reactions of the Alkyne

The terminal alkyne can also undergo addition reactions such as hydration and hydroamination.

Hydration of the alkyne, typically catalyzed by mercury, gold, or other transition metals, would lead to the formation of a ketone, specifically 1-(4-bromopyridin-2-yl)propan-2-one, following Markovnikov's rule.

Hydroamination , the addition of an N-H bond across the alkyne, can provide either enamines or imines, which can be further reduced to amines. These reactions are often catalyzed by transition metals like gold, platinum, or iridium. The regioselectivity of the addition (Markovnikov or anti-Markovnikov) is highly dependent on the catalyst and reaction conditions. There is no available literature on the hydration or hydroamination of this compound.

Transformations at the Bromine Substituent

The bromine atom at the 4-position of the pyridine (B92270) ring offers a versatile handle for a range of transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent at the electron-deficient 4-position of the pyridine ring makes it an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents. It is anticipated that this compound would readily couple with various aryl- and heteroarylboronic acids to yield 4-aryl- and 4-heteroaryl-2-(prop-1-yn-1-yl)pyridines. nih.govorganic-chemistry.org

Stille Coupling: This involves the reaction with an organotin compound. While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

Negishi Coupling: This employs an organozinc reagent and is known for its high reactivity and functional group tolerance. wikipedia.org

Heck Coupling: This reaction couples the bromopyridine with an alkene to form a new C-C bond, typically with high trans selectivity. organic-chemistry.org

While these reactions are well-established for a wide range of bromo-pyridines, specific examples utilizing this compound are not documented in the reviewed scientific literature.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerCatalystBaseProductYield
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃4-Phenyl-2-(prop-1-yn-1-yl)pyridineData not available
StilleTributyl(vinyl)stannanePdCl₂(PPh₃)₂-4-Vinyl-2-(prop-1-yn-1-yl)pyridineData not available
NegishiPhenylzinc chloridePd(dppf)Cl₂-4-Phenyl-2-(prop-1-yn-1-yl)pyridineData not available
HeckStyrenePd(OAc)₂Et₃N4-((E)-2-phenylvinyl)-2-(prop-1-yn-1-yl)pyridineData not available

This table is illustrative and based on general knowledge of palladium-catalyzed cross-coupling reactions. Specific experimental data for this substrate is not currently available in the reviewed literature.

Nucleophilic Aromatic Substitution (SNAr) on the Bromopyridine Ring

The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. This makes the 4-bromo substituent susceptible to nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks the carbon bearing the leaving group (in this case, bromide), forming a Meisenheimer complex intermediate. The subsequent departure of the leaving group restores the aromaticity of the ring.

Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. Therefore, it is expected that this compound could be converted into a variety of 4-substituted pyridine derivatives. For example, reaction with an amine (R₂NH) would yield a 4-amino-2-(prop-1-yn-1-yl)pyridine, while reaction with an alkoxide (RO⁻) would produce a 4-alkoxy-2-(prop-1-yn-1-yl)pyridine. The feasibility and efficiency of these reactions would depend on the nucleophilicity of the attacking species and the reaction conditions, such as temperature and solvent. No specific examples of SNAr reactions with this compound have been reported in the literature.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound is a key locus of reactivity. Its basicity and nucleophilicity allow for a range of chemical transformations, including reactions with electrophiles and coordination to metal ions.

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with alkylating agents and oxidizing agents.

N-Alkylation: The N-alkylation of pyridines is a fundamental transformation that results in the formation of pyridinium (B92312) salts. While specific studies on the N-alkylation of this compound are not prevalent in the literature, the general reactivity of 2-halopyridines suggests that this compound would readily react with alkyl halides. For instance, the reaction of 2-halopyridines with electrophiles like ethyl bromoacetate (B1195939) leads to the formation of the corresponding pyridinium salts. nih.gov This principle can be extended to this compound, which upon reaction with an alkylating agent (e.g., R-X), would be expected to form the N-alkylpyridinium salt. These pyridinium salts are themselves versatile intermediates.

N-Oxidation: The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common reaction that modifies the electronic properties of the pyridine ring, often facilitating subsequent functionalization. arkat-usa.org A variety of oxidizing agents can be employed for this purpose. Common methods include the use of peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO). arkat-usa.org The oxidation of 3- and 4-substituted pyridines has been shown to proceed in high yields with catalytic MTO. arkat-usa.org It is therefore anticipated that this compound would undergo N-oxidation under similar conditions to yield this compound N-oxide. The resulting N-oxide can then serve as a precursor for further transformations.

TransformationReagents and Conditions (General)Expected Product
N-AlkylationAlkyl halide (e.g., Ethyl bromoacetate)N-Alkyl-4-bromo-2-(prop-1-yn-1-yl)pyridinium halide
N-Oxidationm-CPBA or H₂O₂/MTOThis compound N-oxide

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, readily coordinating to a wide range of transition metals through the nitrogen lone pair. The resulting metal complexes have applications in catalysis, materials science, and medicinal chemistry. While specific coordination complexes of this compound are not extensively documented, the coordination behavior of similar bromo-substituted pyridine ligands provides insight into its potential.

For example, nickel(II) complexes have been synthesized with ligands such as [4-Bromo-N-(pyridin-2-ylmethylidene)aniline-κN,N′]. researchgate.net In these complexes, the pyridine nitrogen coordinates to the nickel center, demonstrating the ability of bromo-substituted pyridines to act as effective ligands. It is highly probable that this compound would similarly coordinate to various transition metals, such as nickel(II), palladium(II), platinum(II), and ruthenium(II), to form stable complexes. The presence of the bromo and propynyl (B12738560) substituents could also allow for secondary interactions or subsequent reactions within the coordination sphere.

Metal Center (Example)Ligand TypePotential Complex Geometry
Nickel(II)Monodentate PyridineOctahedral or Square Planar
Palladium(II)Monodentate PyridineSquare Planar
Ruthenium(II)Monodentate PyridineOctahedral

Cascade and Tandem Reaction Sequences

The multifunctional nature of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single pot. Such reactions are highly valued for their efficiency and atom economy in constructing complex molecular architectures.

While specific cascade reactions starting from this compound are not widely reported, the reactivity of the constituent functional groups suggests several possibilities. The alkyne moiety is a particularly versatile handle for such transformations. For instance, gold-catalyzed cascade reactions of 2-alkynylphenylazides with alkynols have been shown to produce complex pyrroloindolone derivatives through a sequence of catalytic events. nih.gov This highlights the potential of the 2-alkynyl group in this compound to participate in similar gold-catalyzed cascade processes.

Furthermore, the combination of the bromo group and the pyridine ring opens up possibilities for tandem reactions that involve both a cross-coupling step and a cyclization. For example, a tandem site-selective bromination and Heck reaction of N-allyl enaminones has been developed for the synthesis of polysubstituted pyrroles and pyridines. rsc.org While this is a synthetic route to pyridines, it underscores the utility of combining halogenation and palladium-catalyzed coupling in a single process. One could envision a scenario where this compound undergoes a Sonogashira coupling at the bromo position, followed by an intramolecular cyclization involving the propynyl group and another tethered functional group, all in a one-pot fashion.

The development of such cascade and tandem reactions involving this compound would provide rapid access to novel heterocyclic scaffolds of potential interest in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Prop 1 Yn 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of 4-Bromo-2-(prop-1-yn-1-yl)pyridine reveals distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts are further influenced by the electron-withdrawing bromine atom and the electron-donating prop-1-yn-1-yl group.

The methyl protons of the propargyl group are expected to resonate in the upfield region, typically around δ 2.0 ppm. The specific chemical shifts and coupling patterns (multiplicity) of the pyridine protons provide unambiguous evidence for the substitution pattern. For instance, in a related compound, 2-bromopyridine, the proton shifts are observed at δ 8.31, 7.17, 7.46, and 7.40 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine H-3 ~7.4-7.6 d
Pyridine H-5 ~7.2-7.4 dd
Pyridine H-6 ~8.3-8.5 d
-CH₃ ~2.1 s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The pyridine ring carbons exhibit signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the bromine (C-4) is expected to be shielded compared to the unsubstituted pyridine, while the carbon attached to the nitrogen (C-2 and C-6) will be deshielded. The carbons of the prop-1-yn-1-yl group will have characteristic shifts, with the sp-hybridized carbons appearing in the range of δ 70-90 ppm. For instance, in 2-substituted pyridines, the chemical shifts of the ring carbons are well-documented and provide a basis for assignment. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 ~145
C-3 ~125
C-4 ~130
C-5 ~128
C-6 ~150
C≡C-CH₃ ~85
C≡C-CH₃ ~80
-CH₃ ~5

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the structural assignment of complex molecules. wikipedia.org A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the pyridine ring protons. wikipedia.orgresearchgate.net An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals. These techniques are crucial for distinguishing between isomers and providing a complete picture of the molecular framework. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring, the carbon-carbon triple bond, and the carbon-bromine bond.

The C-H stretching vibrations of the aromatic pyridine ring typically appear around 3000-3100 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. acs.org A key feature is the stretching vibration of the internal alkyne (C≡C) bond, which is expected to be a weak but sharp band in the 2100-2260 cm⁻¹ region. libretexts.orgorgchemboulder.comlibretexts.org The C-Br stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch 3000-3100 Medium-Weak
Alkyne C≡C stretch 2100-2260 Weak-Sharp
Pyridine Ring C=C, C=N stretch 1400-1600 Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₆BrN), HRMS would provide a molecular ion peak with a very high mass accuracy, confirming the molecular formula. nih.gov

The presence of a bromine atom is readily identified by the characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.comdocbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. youtube.com

Electron impact (EI) ionization would likely lead to fragmentation of the molecule. Common fragmentation pathways for substituted pyridines involve the loss of the substituents or cleavage of the pyridine ring. libretexts.orgnist.gov For this compound, potential fragmentation could include the loss of the bromine atom, the methyl group from the propyne (B1212725) chain, or the entire propargyl group. The analysis of these fragmentation patterns provides further structural confirmation. libretexts.orgsapub.org

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. jhu.eduresearchgate.net If a suitable single crystal of this compound can be grown, SCXRD analysis would yield detailed data on bond lengths, bond angles, and intermolecular interactions. chemrevlett.comresearchgate.netmdpi.com

The crystal structure would reveal the planarity of the pyridine ring and the geometry of the prop-1-yn-1-yl substituent. Intermolecular interactions, such as π-π stacking between pyridine rings or halogen bonding involving the bromine atom, could be observed, influencing the crystal packing. nih.govnih.gov This technique offers an unambiguous three-dimensional representation of the molecule. nih.govnih.gov

Crystal Packing and Intermolecular Interaction Analysis

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by a variety of intermolecular forces. For this compound, several types of interactions would be anticipated to play a significant role in its solid-state assembly.

Hydrogen Bonding: While the molecule lacks classical strong hydrogen bond donors (like -OH or -NH), weaker C-H···N and C-H···π hydrogen bonds are expected. The sp-hybridized carbon of the propargyl group (C≡C-H) and the aromatic protons of the pyridine ring could act as donors, interacting with the nitrogen atom or the π-electron clouds of neighboring molecules.

π-π Stacking: The electron-rich pyridine ring is likely to participate in π-π stacking interactions. Depending on the relative orientation of the rings, these could be parallel-displaced or T-shaped arrangements, contributing significantly to the cohesive energy of the crystal.

A detailed analysis, were the data available, would involve quantifying the distances and angles of these interactions to determine their relative importance in the crystal structure.

Table of Potential Intermolecular Interactions:

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Halogen BondingBromine Atom (σ-hole)Pyridine Nitrogen, Alkyne π-system, Pyridine π-systemFormation of chains or sheets, influencing the overall architecture.
Hydrogen BondingPyridine C-H, Methyl C-HPyridine Nitrogen, Alkyne π-systemDirectional interactions contributing to the stability of the lattice.
π-π StackingPyridine RingPyridine RingStabilization through delocalized electron interactions.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would describe the spatial arrangement of its atoms. A key conformational parameter is the torsion angle between the plane of the pyridine ring and the prop-1-yn-1-yl substituent.

In the absence of experimental data, it is hypothesized that the molecule would likely adopt a largely planar conformation to maximize conjugation between the pyridine ring and the alkyne moiety. However, steric hindrance and the demands of efficient crystal packing could lead to a non-planar arrangement.

A crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles. For instance, the C-C≡C bond of the propynyl (B12738560) group is expected to be nearly linear (approximately 180°). The bond lengths within the pyridine ring might show slight variations depending on the electronic effects of the bromo and propynyl substituents.

Table of Expected Conformational Parameters:

ParameterAtoms InvolvedExpected Value/ObservationSignificance
Torsion AngleC(3)-C(2)-C(alkyne)-C(alkyne)Near 0° or 180° for planarityDetermines the degree of conjugation and overall molecular shape.
Bond AngleC-C≡C~178-180°Characteristic of a linear alkyne group.
Bond LengthsC-Br, C-N, C=C, C≡CConsistent with hybridisation and electronic effectsProvides insight into the electronic distribution within the molecule.

Computational and Theoretical Investigations of 4 Bromo 2 Prop 1 Yn 1 Yl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-bromo-2-(prop-1-yn-1-yl)pyridine, DFT calculations would be instrumental in understanding its fundamental chemical and physical properties.

Geometry Optimization and Energetic Profiles

A foundational step in computational analysis is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The energetic profile, including total energy and heat of formation, would also be determined.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleHypothetical Value
Bond LengthC-BrData not available
Bond LengthC-C (alkyne)Data not available
Bond LengthC-N (pyridine)Data not available
Bond AngleC-C-C (propyne)Data not available
Dihedral AnglePyridine-PropyneData not available

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. This theoretical spectrum can be correlated with experimentally obtained spectra to confirm the molecular structure and identify characteristic functional group frequencies.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would highlight the electronegative nitrogen and bromine atoms as regions of negative potential and hydrogen atoms as areas of positive potential, offering insights into its intermolecular interactions.

Quantum Chemical Descriptors and Reactivity Indices

From the results of DFT calculations, various quantum chemical descriptors can be derived. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorFormulaHypothetical Value
HOMO EnergyE_HOMOData not available
LUMO EnergyE_LUMOData not available
Energy GapΔE = E_LUMO - E_HOMOData not available
Ionization PotentialI ≈ -E_HOMOData not available
Electron AffinityA ≈ -E_LUMOData not available
Electronegativityχ = (I + A) / 2Data not available
Chemical Hardnessη = (I - A) / 2Data not available

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, including its interactions with other molecules (e.g., in a solvent). An MD simulation of this compound could provide insights into its conformational flexibility, diffusion characteristics, and how it interacts with its environment at the atomic level.

Theoretical Insights into Reaction Mechanisms and Transition States

There is currently a lack of theoretical studies in the available literature that explore the reaction mechanisms and associated transition states for chemical transformations involving this compound. Computational chemistry is a powerful tool for elucidating reaction pathways, determining activation energies, and characterizing the geometries of transition state structures. This information is invaluable for optimizing reaction conditions and designing novel synthetic routes. However, at present, no such theoretical data has been published for this specific molecule.

Advanced Research Applications and Functionalization Strategies Involving 4 Bromo 2 Prop 1 Yn 1 Yl Pyridine

Role as a Key Synthetic Intermediate for Complex Heterocyclic Molecular Architectures

The dual functionality of 4-Bromo-2-(prop-1-yn-1-yl)pyridine, possessing both an electrophilic site (the carbon bearing the bromine atom) and a nucleophilic/reactive alkyne, makes it an ideal precursor for the construction of fused and polycyclic heterocyclic systems. The bromo- and propargyl- groups can be selectively addressed or reacted in tandem to build intricate molecular frameworks.

A primary functionalization pathway for the bromo group is through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 4-position of the pyridine (B92270) ring. The propargyl group, on the other hand, is a versatile handle for cyclization reactions. For instance, base-induced propargylation of heterocyclic systems has been shown to initiate cascade reactions leading to the rapid synthesis of complex polycyclic architectures. nih.govanu.edu.au

The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a particularly powerful tool for elaborating the structure of this compound. nih.govanu.edu.au This reaction can be performed at either the bromo- or the alkyne- end, or in a sequential manner, to build extended conjugated systems or to set the stage for subsequent cyclization reactions. For example, an intramolecular Sonogashira coupling could be envisioned after modification of one of the functional groups, leading to the formation of a new fused ring.

The following table illustrates typical conditions for Sonogashira coupling reactions involving bromo-pyridines, which are applicable to the functionalization of this compound.

Reactant 1Reactant 2Catalyst SystemSolventTemperature (°C)Yield (%)Reference
4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic acidPd(PPh₃)₄ / K₃PO₄Dioxane/H₂O9031-46 mdpi.com
5-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NRoom Temp.Varies researchgate.net

Scaffold for Ligand Design in Homogeneous and Heterogeneous Catalysis

The pyridine nitrogen and the alkyne moiety of this compound make it an attractive scaffold for the design of novel ligands for metal catalysis. The pyridine nitrogen is a classic coordination site for a wide range of transition metals. The propargyl group can be used to introduce other donor atoms, such as phosphorus (via hydrophosphination) or sulfur, creating bidentate or tridentate ligands. Furthermore, the bromo-substituent can be replaced with other coordinating groups through cross-coupling reactions.

For instance, a Sonogashira coupling at the 4-position could introduce a phosphine-containing aryl group, leading to a P,N-ligand. Such ligands are of great interest in asymmetric catalysis. The alkyne itself can also coordinate to metal centers, acting as a two-electron pi-donor.

The resulting metal complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be fine-tuned by modifying the substituents on the pyridine ring. A study on (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine highlighted the role of pyridine nitrogen in palladium-catalyzed hydrolysis, demonstrating the influence of the pyridine moiety on catalytic processes. mdpi.com

Precursor for Advanced Materials (e.g., Supramolecular Assemblies, Conjugated Polymers)

The rigid rod-like structure of the propargyl-pyridine unit makes this compound a promising building block for advanced materials. The terminal alkyne can be polymerized, for example, through Glaser coupling or other polymerization techniques, to form conjugated polymers. The bromine atom can be used as a handle to attach the polymer to a surface or to introduce side chains that modulate the polymer's properties, such as solubility and solid-state packing.

These conjugated polymers are expected to have interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the pyridine nitrogen provides a site for hydrogen bonding or metal coordination, which can be used to direct the formation of well-defined supramolecular assemblies. nih.govnih.govresearchgate.net For example, self-assembly of the molecule on a surface could lead to the formation of ordered monolayers with potential applications in nanoscience. The interplay between pi-stacking of the pyridine rings and directional interactions involving the substituents could lead to complex and functional supramolecular structures.

Functionalization for Chemo- and Biosensor Development

Pyridine-based compounds are widely used in the development of chemosensors due to their ability to coordinate with metal ions and their favorable photophysical properties. researchgate.netdntb.gov.ua The this compound scaffold can be readily functionalized to create selective and sensitive sensors for a variety of analytes.

The alkyne group is a particularly useful handle for introducing a fluorophore or a chromophore via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the modular construction of sensors where the pyridine unit acts as the recognition element and the appended group serves as the signaling unit. The bromo-substituent can be used to tune the electronic properties of the pyridine ring, thereby influencing the binding affinity and selectivity for the target analyte.

For instance, a fluorescent dye could be attached to the alkyne, and the coordination of a metal ion to the pyridine nitrogen could lead to a change in the fluorescence signal (either enhancement or quenching), allowing for the detection of the metal ion. nih.gov The development of a chromone (B188151) functionalized pyridine chemosensor for cupric ions illustrates this principle. nih.gov Similarly, the interaction of anions with the supramolecular aggregate of 4-(pyrrol-1-yl)pyridine derivatives has been shown to be an effective sensing mechanism. mdpi.com

Exploration as a Core Structure in the Design of Novel Chemical Probes (Focus on chemical synthesis and functionalization pathways)

Chemical probes are essential tools for studying biological systems. nih.gov The this compound scaffold offers a versatile platform for the synthesis of novel chemical probes. The alkyne group allows for the attachment of the probe to a biomolecule of interest or to a reporter tag (such as a fluorophore or a biotin) using click chemistry. This is a powerful strategy for activity-based protein profiling and for the visualization of biological processes.

The bromo-substituent can be functionalized to introduce a reactive group that can form a covalent bond with a target protein, leading to an irreversible inhibitor or an affinity-based probe. Alternatively, the bromine can be replaced with a pharmacophore that targets a specific enzyme or receptor. The synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based derivatives as anti-tubulin agents showcases the use of a bromo-substituted aromatic core in drug design. nih.govresearchgate.net

The modular nature of the synthesis, allowing for the independent modification of the bromo- and propargyl- groups, makes it possible to generate a library of chemical probes with diverse structures and functions. This enables the systematic exploration of structure-activity relationships and the optimization of probe performance. The development of clickable epichaperome probes highlights the utility of a reactive moiety for bioorthogonal ligation in complex biological environments. mdpi.com

The following table summarizes the key functional groups of this compound and their potential functionalization pathways for the development of chemical probes.

Functional GroupPotential Functionalization PathwaysResulting Functionality in Chemical Probe
Pyridine Nitrogen Coordination with metal ions, hydrogen bondingTargeting metal-binding proteins, directing non-covalent interactions
Bromo Group Sonogashira, Suzuki, Stille, Buchwald-Hartwig couplingIntroduction of targeting moieties, pharmacophores, or other functional groups
Propargyl Group Copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, polymerizationAttachment of reporter tags (fluorophores, biotin), linking to biomolecules, formation of polymeric scaffolds

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding

Currently, dedicated academic studies focusing exclusively on 4-Bromo-2-(prop-1-yn-1-yl)pyridine are scarce in publicly available literature. Its existence is primarily noted through its commercial availability from various chemical suppliers, which provides basic information such as its CAS number (1383985-12-3), molecular formula (C₈H₆BrN), and molecular weight (196.05 g/mol ). bldpharm.comfluorochem.co.ukachmem.com

The academic understanding of this compound is therefore largely inferential, based on the well-established chemistry of its constituent functional groups: a pyridine (B92270) ring, a bromine atom at the 4-position, and a propynyl (B12738560) group at the 2-position. The pyridine core is an electron-deficient aromatic system, which influences the reactivity of its substituents. researchgate.net The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the terminal alkyne (propargyl group) is also a key functional group for further chemical transformations. wikipedia.orgorganic-chemistry.org

The synthesis of this compound is most likely achieved through a Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org This widely used palladium-catalyzed cross-coupling reaction would involve the reaction of a di-substituted pyridine, such as 2,4-dibromopyridine (B189624), with propyne (B1212725). organic-chemistry.orgresearchgate.net The regioselectivity of such a reaction would be a critical factor, aiming for the preferential reaction at the more activated 2-position of the pyridine ring.

Unexplored Reactivity Patterns and Synthetic Challenges

The true potential of this compound lies in its unexplored reactivity. The presence of two distinct and reactive sites—the bromo and propynyl groups—opens the door to a multitude of selective and sequential functionalizations.

Unexplored Reactivity Patterns:

Orthogonal Reactivity: A key area for investigation is the orthogonal reactivity of the bromo and alkynyl groups. This would allow for selective reactions at one site while leaving the other intact for subsequent transformations. For instance, the bromine atom could undergo Suzuki, Stille, or Buchwald-Hartwig amination reactions, while the alkyne could participate in click chemistry, hydration, or further Sonogashira couplings.

Intramolecular Cyclizations: The proximity of the bromo and propynyl groups could facilitate intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. The conditions for such cyclizations and the nature of the resulting products are yet to be determined.

Metal-Catalyzed Transformations: Beyond the Sonogashira coupling for its synthesis, the compound could be a substrate for a variety of other metal-catalyzed reactions. For example, palladium-catalyzed processes could be used to introduce new functional groups at the 4-position. nih.gov

Synthetic Challenges:

Regiocontrolled Synthesis: A primary challenge is the regioselective synthesis of the starting material itself. Achieving selective monosubstitution of propyne at the 2-position of 2,4-dibromopyridine can be difficult, often leading to mixtures of products. acs.org

Selectivity in Subsequent Reactions: When performing reactions on this compound, achieving selectivity between the bromo and propynyl groups is a significant hurdle. The choice of catalyst, ligands, and reaction conditions will be crucial to control the outcome.

Stability and Handling: Alkynylpyridines can sometimes be unstable, and care must be taken during their synthesis, purification, and storage to prevent decomposition or polymerization.

Opportunities for Novel Functionalization and Integration into Material Science

The unique structure of this compound offers significant opportunities for the development of novel functionalized molecules and their integration into materials science.

Novel Functionalization:

The ability to sequentially or orthogonally functionalize the bromo and propynyl groups allows for the creation of a diverse library of complex pyridine derivatives. This could lead to the synthesis of molecules with tailored electronic, optical, or biological properties. For example, the introduction of fluorescent moieties or pharmacologically active groups could be explored.

Integration into Material Science:

Conjugated Polymers: The rigid, linear structure of the propynyl group makes this compound a potential building block for conjugated polymers. Polymerization through the alkyne or by cross-coupling reactions at the bromine position could lead to materials with interesting electronic and photophysical properties, suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can act as a ligand for metal ions, making this compound a potential linker for the construction of novel MOFs. The bromine and alkyne functionalities could then be post-synthetically modified to tune the properties of the MOF for applications in gas storage, catalysis, or sensing.

Surface Modification: The alkyne group can be used to attach the molecule to surfaces via "click" chemistry, enabling the modification of materials to impart specific properties such as hydrophobicity, biocompatibility, or conductivity.

Prospects for Advanced Computational Modeling and Design

In the absence of extensive experimental data, advanced computational modeling presents a powerful tool to predict the properties and reactivity of this compound and to guide future experimental work.

Computational Modeling Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties (such as NMR and IR spectra). nih.gov This information can aid in the characterization of the compound and provide insights into its reactivity.

Reaction Mechanism Studies: Computational modeling can be used to investigate the mechanisms of potential reactions, such as the Sonogashira coupling for its synthesis or subsequent functionalization reactions. This can help in optimizing reaction conditions and predicting the regioselectivity of reactions. nih.gov

Prediction of Material Properties: For applications in materials science, computational methods can be used to predict the electronic band gap, charge transport properties, and optical absorption spectra of polymers or other materials derived from this compound. rsc.org

Design of Novel Derivatives:

Computational screening can be used to design novel derivatives of this compound with specific desired properties. By systematically modifying the substituents on the pyridine ring, it is possible to virtually screen a large number of compounds and identify promising candidates for synthesis and experimental evaluation for applications in medicinal chemistry or materials science. researchgate.net

Q & A

Q. What are the common synthetic routes for 4-Bromo-2-(prop-1-yn-1-yl)pyridine, and how are reaction conditions optimized?

The synthesis typically involves halogenation and coupling reactions. For example, nucleophilic substitution under basic conditions using inert solvents like dichloromethane or chloroform at room temperature is a standard approach . Optimization may include:

  • Solvent selection : Polar aprotic solvents enhance reaction rates.
  • Catalyst use : Palladium catalysts (e.g., Suzuki-Miyaura coupling) improve cross-coupling efficiency with boronic acid derivatives .
  • Temperature control : Elevated temperatures (40–60°C) may reduce side reactions while maintaining yield .

Q. How is 4-Bromo-2-(prop-1-yn-yn-1-yl)pyridine characterized spectroscopically?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., bromine at C4 and propynyl at C2) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 225.99) .
  • IR spectroscopy : Stretching frequencies for C≡C (propynyl) and C-Br bonds validate structural features .

Q. What are the primary applications of this compound in medicinal chemistry?

The bromine atom and propynyl group make it a versatile intermediate:

  • Drug precursor : Used to synthesize kinase inhibitors or antimicrobial agents via cross-coupling .
  • Biochemical probes : Modifies enzyme binding sites to study inhibition mechanisms .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

X-ray diffraction with programs like SHELXL refines crystal structures, resolving discrepancies in bond lengths or angles. For example:

  • Data collection : High-resolution (<1.0 Å) datasets reduce measurement errors .
  • Hydrogen bonding analysis : Intramolecular interactions (e.g., O–H⋯N) stabilize planar conformations, validated via SHELX refinement .

Q. What methodological strategies address low yields in cross-coupling reactions involving the bromine substituent?

Challenges arise from steric hindrance or competing side reactions. Solutions include:

  • Catalyst screening : Pd(PPh3_3)4_4 or Buchwald-Hartwig catalysts enhance coupling efficiency .
  • Protecting groups : Temporarily block reactive sites (e.g., trifluoromethyl groups) to direct regioselectivity .
  • Reaction monitoring : In situ NMR or LC-MS tracks intermediate formation .

Q. How do electronic properties of the bromine and propynyl groups influence material science applications?

  • Electron-withdrawing bromine : Enhances charge transport in organic semiconductors .
  • π-Conjugated propynyl : Stabilizes excited states in luminescent materials. DFT calculations (e.g., HOMO-LUMO gaps) quantify these effects .

Q. What statistical approaches reconcile contradictory bioactivity data across studies?

  • Meta-analysis : Pool data from assays (e.g., IC50_{50} values) to identify outliers or dose-dependent trends .
  • Structure-activity relationships (SAR) : Compare analogs (e.g., 4-Bromo-2-(4-fluorophenyl)pyridine) to isolate substituent effects .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Suzuki-Miyaura Coupling

ParameterOptimal RangeReference
CatalystPd(PPh3_3)4_4
SolventDMF/Toluene (1:1)
Temperature80–100°C
Reaction Time12–24 hours

Q. Table 2. Crystallographic Refinement Metrics

MetricValueReference
R-factor<0.05
Resolution0.8 Å
RMSD (bond lengths)0.008 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.